3-(4-chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
3-(4-chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that features a pyrimidoindole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be achieved through multicomponent reactions involving the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions typically require specific conditions such as microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up multicomponent reactions and optimizing reaction conditions for industrial applications would likely apply.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
3-(4-chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . Molecular docking studies have shown that it can interact with proteins involved in various diseases, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]indol-3-ones: These compounds share a similar core structure and have been synthesized using Rh(III)-catalyzed C–H allenylation/annulation.
Substituted Imidazoles: These heterocycles are key components in functional molecules used in various applications.
Uniqueness
3-(4-chlorophenyl)-2-(ethylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and an ethylsulfanyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-ethylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-2-24-18-21-15-13-5-3-4-6-14(13)20-16(15)17(23)22(18)12-9-7-11(19)8-10-12/h3-10,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULNBUDNSOCCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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